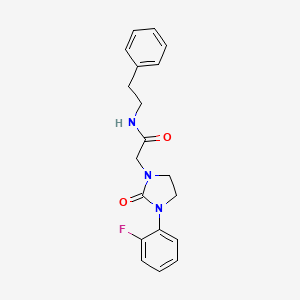

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-phenethylacetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s structure and properties may be similar to those of other fluorophenyl compounds .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research has shown the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, exhibiting significant anti-inflammatory activity. This synthesis involved reacting pyrazole with substitutions at phenyl and benzofuran with various substituted N-(3-chloro-4-fluorophenyl) derivatives (Sunder & Maleraju, 2013).

Anti-inflammatory and Analgesic Activities

Another study synthesized new imidazolyl acetic acid derivatives, which showed maximum anti-inflammatory activity in rat paw edema and analgesic activity using the writhing test in mice. These compounds included 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, demonstrating their potential in anti-inflammatory and analgesic applications (Khalifa & Abdelbaky, 2008).

Potential in Neurodegenerative Disorders Imaging

Fluoroethoxy and fluoropropoxy substituted acetamides, including variants of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl)-N, N-diethylacetamides, were synthesized and found to have high affinity for peripheral benzodiazepine receptors, compared to central receptors. This indicates their potential application in imaging for neurodegenerative disorders (Fookes et al., 2008).

Polymorphism in Pharmaceuticals

Linezolid, a compound related to 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-phenethylacetamide, was studied for its polymorphic forms. Understanding these forms is crucial in pharmaceuticals for developing different formulations and ensuring consistent drug performance (Maccaroni et al., 2008).

Antipsychotic Potential

Compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide have been found to exhibit an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This unique mode of action suggests their potential as novel antipsychotic agents (Wise et al., 1987).

Electrical Insulating Properties

Aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups, synthesized through nucleophilic substitution polymerization, showed high thermal stability and electrical insulating properties. These polymers are potentially useful in the electronics industry (Hamciuc et al., 2008).

Antihypertensive Agents

The synthesis of substituted-benzimidazole derivatives as potent antihypertensive agents demonstrates the versatility of these compounds in cardiovascular drug development (Sharma et al., 2010).

Anti-Microbial Activity

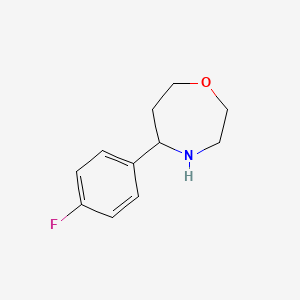

Novel thiazolidin-4-one derivatives have been synthesized for their antibacterial and antifungal activities. These compounds, including 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives, showed moderate in vitro activities against various microorganisms (Patil et al., 2011).

Future Directions

properties

IUPAC Name |

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c20-16-8-4-5-9-17(16)23-13-12-22(19(23)25)14-18(24)21-11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORROWFJUQCGDOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2752632.png)

![2-(3-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2752643.png)

![2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2752645.png)

![Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2752649.png)

![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)